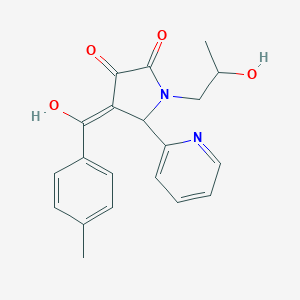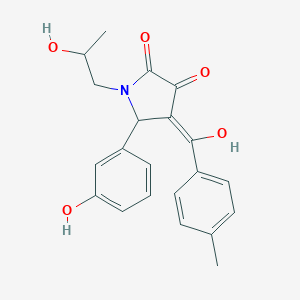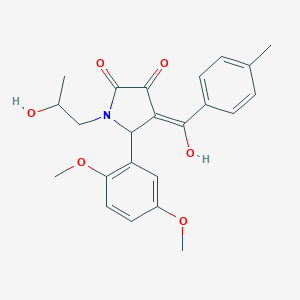![molecular formula C18H20N2O6 B282295 methyl 3,6-dihydroxy-4-[4-(methoxycarbonyl)phenyl]-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate](/img/structure/B282295.png)
methyl 3,6-dihydroxy-4-[4-(methoxycarbonyl)phenyl]-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,6-dihydroxy-4-[4-(methoxycarbonyl)phenyl]-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods that involve a series of chemical reactions.
Wirkmechanismus
The mechanism of action of Methyl 3,6-dihydroxy-4-[4-(methoxycarbonyl)phenyl]-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is not fully understood. However, studies have shown that it can act on various molecular targets, including enzymes and receptors, to exert its biological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and can also interact with specific receptors in the brain to prevent neuronal damage.
Biochemical and Physiological Effects:
Methyl 3,6-dihydroxy-4-[4-(methoxycarbonyl)phenyl]-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and can also inhibit angiogenesis (the formation of new blood vessels). Additionally, it can prevent oxidative stress and inflammation, which are involved in the development of various diseases. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3,6-dihydroxy-4-[4-(methoxycarbonyl)phenyl]-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate has several advantages and limitations for lab experiments. One advantage is its potential application in various fields of scientific research, including cancer research, neurological disorders, and cardiovascular diseases. It also has a relatively simple synthesis method, which makes it easier to produce in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to develop specific treatments based on its biological effects.
Zukünftige Richtungen
There are several future directions for research on Methyl 3,6-dihydroxy-4-[4-(methoxycarbonyl)phenyl]-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate. One potential direction is to explore its potential as a therapeutic agent for various diseases, including cancer, neurological disorders, and cardiovascular diseases. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more specific treatments based on its biological effects. Additionally, further research is needed to explore its potential side effects and toxicity in animal models and humans.
Synthesemethoden
The synthesis of Methyl 3,6-dihydroxy-4-[4-(methoxycarbonyl)phenyl]-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate involves a series of chemical reactions. The starting material for the synthesis is 4-(methoxycarbonyl)phenylhydrazine, which is reacted with 2-methyl-3-nitrobenzoic acid in the presence of a catalyst. The resulting product is then reduced using a reducing agent, followed by a series of reactions that lead to the formation of the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 3,6-dihydroxy-4-[4-(methoxycarbonyl)phenyl]-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate has shown potential applications in various fields of scientific research. Some of the significant research areas where this compound has been studied include cancer research, neurological disorders, and cardiovascular diseases. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It also has neuroprotective effects and can prevent neuronal damage in various neurological disorders. Furthermore, it has been found to have cardioprotective effects and can protect the heart from damage caused by various cardiovascular diseases.
Eigenschaften
Molekularformel |
C18H20N2O6 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
methyl 6-hydroxy-4-(4-methoxycarbonylphenyl)-6-methyl-3-oxo-2,4,5,7-tetrahydro-1H-indazole-5-carboxylate |
InChI |
InChI=1S/C18H20N2O6/c1-18(24)8-11-13(15(21)20-19-11)12(14(18)17(23)26-3)9-4-6-10(7-5-9)16(22)25-2/h4-7,12,14,24H,8H2,1-3H3,(H2,19,20,21) |
InChI-Schlüssel |
VJSBWJNRJPOCLH-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C1C(=O)OC)C3=CC=C(C=C3)C(=O)OC)C(=O)NN2)O |
Kanonische SMILES |
CC1(CC2=C(C(C1C(=O)OC)C3=CC=C(C=C3)C(=O)OC)C(=O)NN2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4Z)-4-[hydroxy(phenyl)methylidene]-1-(2-piperazin-1-ylethyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione](/img/structure/B282212.png)





![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282222.png)
![methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282223.png)


![4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282232.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282233.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282234.png)
![N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B282235.png)